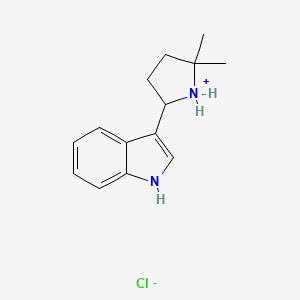
Fmoc-PEG2-Val-Cit-PAB-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-PEG2-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the PAB can be used to attach reactive groups such as PNP for conjugation with drug payloads .
准备方法
The synthesis of Fmoc-PEG2-Val-Cit-PAB-OH involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
PEG Spacer Addition: The PEG2 spacer is added to enhance hydrophilicity.
Val-Cit-PAB Dipeptide Formation: The Val-Cit-PAB dipeptide is synthesized and attached to the PEG spacer.
Boc Protection: The amine group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Fmoc-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine under basic conditions to reveal a primary amine for coupling reactions.
Conjugation: The benzylic alcohol on the PAB can react with reactive groups like PNP for drug conjugation.
Common reagents used in these reactions include piperidine for deprotection and various proteases for cleavage. The major products formed are the deprotected amine and the released drug payload .
科学研究应用
Fmoc-PEG2-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery by linking antibodies to cytotoxic drugs.
Medicine: Enhances the efficacy and specificity of cancer treatments by ensuring the drug is released only inside target cells
Industry: Employed in the production of ADCs for clinical and research purposes.
作用机制
The mechanism of action of Fmoc-PEG2-Val-Cit-PAB-OH involves several steps:
Targeting: The ADC binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized into the cell via endocytosis.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosome, releasing the drug payload.
Action: The released drug exerts its cytotoxic effects on the target cell.
相似化合物的比较
Fmoc-PEG2-Val-Cit-PAB-OH is unique due to its enzyme-cleavable nature and the presence of a hydrophilic PEG spacer. Similar compounds include:
Fmoc-Val-Cit-PAB-OH: Lacks the PEG spacer, making it less hydrophilic.
Fmoc-PEG4-Val-Cit-PAB-OH: Contains a longer PEG spacer, which may affect its pharmacokinetics and biodistribution.
vcMMAE: A Val-Cit-PABC linker coupled to monomethyl auristatin E, used in several approved ADCs.
These comparisons highlight the versatility and specificity of this compound in targeted drug delivery systems.
属性
分子式 |
C40H52N6O9 |
|---|---|
分子量 |
760.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1 |
InChI 键 |
FBVVAZALMCENSE-GIWKVKTRSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


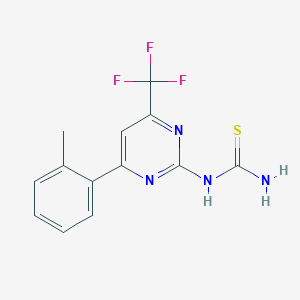
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)
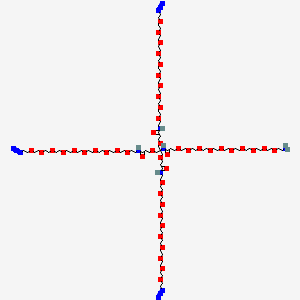


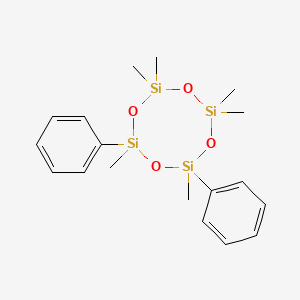
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)

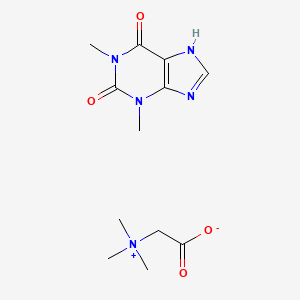
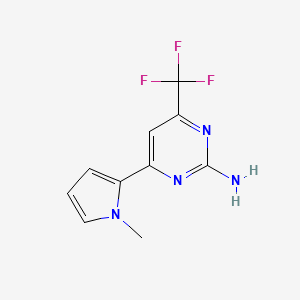

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
